2-Phenylpiperazine

Vue d'ensemble

Description

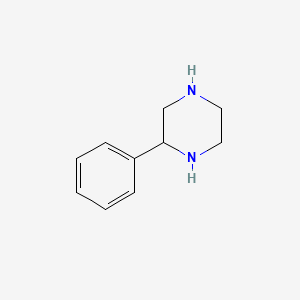

2-Phenylpiperazine is an organic compound that features a phenyl group attached to a piperazine ring. It is a derivative of piperazine, a heterocyclic amine, and is known for its applications in various fields, including medicinal chemistry and industrial processes. The molecular formula of this compound is C10H14N2, and it has a molecular weight of 162.23 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Phenylpiperazine can be synthesized through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction involving an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: In industrial settings, this compound is often produced by heating aniline and bis-(2-chloroethyl)amine hydrochloride to a temperature range of 160-250°C. This reaction leads to the cyclization of the raw materials, resulting in the formation of this compound hydrochloride. The reaction mixture is then treated with an alkaline aqueous solution to obtain the crude product, which is purified through reduced pressure distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Phenylpiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted phenylpiperazines with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Phenylpiperazine is primarily recognized for its role as a scaffold in the design of various pharmacologically active compounds. Its structural features allow for the modification and synthesis of derivatives with enhanced biological activity.

Anticancer Activity

Recent studies have demonstrated that phenylpiperazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of novel phenylpiperazine derivatives were discovered to inhibit the epidermal growth factor receptor (EGFR), a crucial target in oncology. Compound 3p showed an IC50 value in the nanomolar range against A549 lung cancer cells, indicating potent anticancer properties with minimal toxicity to normal cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3p | MCF-7 | 0.22 |

| 3p | HeLa | 0.08 |

| 3p | A549 | 0.05 |

Antipsychotic Potential

Another significant application of 2-PP is its potential as an antipsychotic agent. Certain derivatives have been shown to block conditioned avoidance responding without high affinity for dopamine receptors, suggesting a novel mechanism of action that could lead to effective treatments for psychiatric disorders . The exploration of these compounds could provide alternatives to traditional antipsychotics that often have undesirable side effects.

Drug Delivery Systems

This compound has also been investigated for its utility as a chemical permeation enhancer in drug delivery systems. Research indicates that derivatives of phenylpiperazine can significantly enhance the transepithelial transport of macromolecular therapeutics across intestinal barriers, which is crucial for oral drug administration . This property is particularly advantageous for improving the bioavailability of poorly absorbed drugs.

Neuropharmacology

The neuropharmacological applications of 2-PP are noteworthy, particularly its role in modulating neurotransmitter systems. Studies have shown that phenylpiperazine compounds can influence serotonin and norepinephrine levels, potentially leading to therapeutic effects in mood disorders . The selective release of these neurotransmitters positions 2-PP as a candidate for developing new antidepressants or anxiolytics.

Chemical Probes and Research Tools

In addition to therapeutic applications, 2-PP serves as a valuable chemical probe in research settings. Its ability to interact with various biological targets makes it suitable for studying receptor-ligand interactions and elucidating molecular mechanisms underlying different biological processes . This utility extends to imaging applications, where labeled derivatives are used to study serotonin receptors in vivo .

Summary and Future Directions

The multifaceted applications of this compound highlight its significance in medicinal chemistry and pharmacology. Its role as a scaffold for drug development, especially in anticancer and neuropharmacological contexts, underscores the potential for creating novel therapeutic agents. Future research should focus on optimizing the structure of phenylpiperazine derivatives to enhance efficacy and reduce toxicity while exploring new therapeutic areas.

Mécanisme D'action

The mechanism of action of 2-Phenylpiperazine involves its interaction with various molecular targets. It acts as an agonist or antagonist at different receptor sites, including serotonin and dopamine receptors. By binding to these receptors, it modulates neurotransmitter release and uptake, leading to its pharmacological effects. Additionally, it may inhibit the reuptake of certain neurotransmitters, enhancing their availability in the synaptic cleft .

Comparaison Avec Des Composés Similaires

2-Phenylpiperazine can be compared with other similar compounds, such as:

1-Phenylpiperazine: Similar in structure but differs in the position of the phenyl group.

4-Phenylpiperidine: Contains a piperidine ring instead of a piperazine ring.

Benzylpiperazine: Contains a benzyl group instead of a phenyl group

Uniqueness: this compound is unique due to its specific binding affinity and selectivity for certain receptor subtypes, which can result in distinct pharmacological profiles compared to its analogs .

Activité Biologique

2-Phenylpiperazine (2-PP) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of 2-PP, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR) based on various studies.

Overview of this compound

2-PP is a piperazine derivative characterized by a phenyl group attached to the second position of the piperazine ring. Its molecular formula is , and it has a molecular weight of 162.23 g/mol. The compound has been studied for its interactions with various biological targets, including receptors involved in neurotransmission and cancer cell proliferation.

1. Anticancer Activity

Recent studies have highlighted the potential of 2-PP derivatives as anticancer agents. A notable example is the compound 3p , a derivative of phenylpiperazine, which demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR). In vitro studies showed an IC50 value in the nanomolar range against human cancer cell lines such as A549, MCF-7, and HeLa, indicating strong antiproliferative effects. Additionally, 3p was found to induce apoptosis in these cancer cells in a dose-dependent manner, suggesting that it may trigger programmed cell death pathways .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3p | A549 | 0.05 |

| 3p | HeLa | 0.08 |

| 3p | MCF-7 | 0.22 |

| 3p | Normal Lung | 189.2 |

2. Neuropharmacological Effects

2-PP and its derivatives have also been investigated for their neuropharmacological properties. Compounds such as HBK-14 and HBK-15 have shown significant antidepressant and anxiolytic-like effects in preclinical models. These compounds exhibited high affinity for serotonin receptors (5-HT1A), which are crucial for mood regulation .

3. Dopamine Receptor Interactions

Furthermore, certain phenylpiperazine derivatives selectively target dopamine D3 receptors, which are implicated in addiction and mood disorders. Studies indicate that these compounds can modulate dopamine signaling, potentially offering therapeutic avenues for conditions like schizophrenia and L-DOPA-induced dyskinesia .

Structure-Activity Relationships (SAR)

The efficacy of 2-PP derivatives often correlates with their structural modifications. For instance:

- Substituents on the Phenyl Ring: The presence of halogen atoms or methoxy groups can significantly enhance anticancer activity. Compounds with methoxy substituents generally exhibited better anticancer properties compared to those with halogen substitutions .

- Positioning of Functional Groups: The positioning of substituents on the piperazine ring also influences biological activity. For example, derivatives with specific substitutions at the 4-position showed improved efficacy against various cancer cell lines .

Case Studies

Several research studies have documented the biological activity of 2-PP derivatives:

- Anticancer Study: A study evaluated a series of phenylpiperazine derivatives for their cytotoxic effects against multiple cancer cell lines, revealing that specific modifications led to enhanced potency compared to standard chemotherapeutics like doxorubicin .

- Neuropharmacology Research: Another study focused on the ability of phenylpiperazine derivatives to suppress cocaine self-administration in animal models, demonstrating their potential as therapeutic agents for addiction treatment .

- Acaricidal Activity: Research into the acaricidal properties of phenylpiperazine derivatives indicated promising results against agricultural pests such as Tetranychus urticae, showcasing their versatility beyond medicinal applications .

Propriétés

IUPAC Name |

2-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMRLBGNCLMSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290682 | |

| Record name | 2-Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5271-26-1 | |

| Record name | 5271-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-phenylpiperazine in pharmaceutical research?

A1: this compound serves as a key structural motif in various pharmaceutical compounds, notably in the antidepressant Mirtazapine. Its derivatives are explored for potential pharmacological activities, including antiviral and antihistaminic effects. [, , , ]

Q2: Can you provide an example of a synthetic route for this compound?

A2: One approach involves starting with phenylacetic acid. Treatment with phosphorus trichloride and bromine yields ethyl α-bromophenylacetate. This intermediate reacts with ethylenediamine, followed by reduction with lithium aluminum hydride to yield this compound. []

Q3: How does the structure of this compound relate to its potential as an antidepressant?

A3: While this compound itself might not possess inherent antidepressant properties, its incorporation into the larger structure of Mirtazapine is crucial. Mirtazapine, containing a this compound moiety, functions as a noradrenergic and specific serotonergic antidepressant. [, ]

Q4: Have there been studies on modifying the this compound structure for enhanced activity?

A4: Yes, researchers have investigated modifications to the basic this compound scaffold to understand structure-activity relationships. For instance, introducing specific acyl groups at the 4-position and phenylaminocarbonyl groups at the 1-position led to compounds with promising antiviral activity against adenoviruses and cytomegalovirus. [, ]

Q5: Are there any known challenges in synthesizing this compound derivatives?

A5: Synthesizing certain derivatives, like Mirtazapine, can present challenges. One issue involves the potential for agglomeration of intermediates like 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine in concentrated sulfuric acid. Researchers have addressed this by incorporating tetrahydrofuran as a co-solvent to ensure a homogenous reaction and prevent side reactions. []

Q6: Beyond Mirtazapine, what other applications have been explored for this compound derivatives?

A6: this compound derivatives have been synthesized and investigated for their antihistaminic and anticholinergic properties. These studies highlight the versatility of this chemical scaffold for potential applications in various therapeutic areas. [, , ]

Q7: Has computational chemistry been used to study this compound derivatives?

A7: Yes, molecular mechanics calculations, specifically using MMX88.9, have been employed to study the conformational equilibrium of cis-1,3,4-trimethyl-2-phenylpiperazine. This approach helps predict the preferred shapes and energy levels of different conformations, which can influence biological activity. []

Q8: Are there any reported methods for synthesizing specific isomers of this compound derivatives?

A8: Researchers have developed methods to synthesize specific diastereoisomers of 2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b] pyrazines, structurally related to 3-methyl-2-phenylpiperazines. This stereochemical control is crucial as different isomers can exhibit distinct pharmacological profiles. []

Q9: What are the implications of using 2-chloronicotinonitrile as a starting material in Mirtazapine synthesis?

A9: Utilizing 2-chloronicotinonitrile as a starting material in Mirtazapine synthesis offers a potentially more efficient and cost-effective route compared to traditional methods. This approach involves sequential synthesis of intermediates like 2-chloronicotinamide, 2-(4-methyl-2phenyl-1-piperazinyl)nicotinamide, and 1-(3-hydroxymethylpyridyl-2-)-4-methyl-2-phenylpiperazine before arriving at Mirtazapine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.